CID 443604
Overview
Description
[(1S,2R,3S,4S,6R,7R,8R)-4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-[2-(diethylamino)ethylsulfanyl]acetate is a carboxylic ester, a carbotricyclic compound and a cyclic ketone.
Scientific Research Applications
Reversible and Spatiotemporal Control of Protein Function
CID is instrumental in studying biological processes with precision and spatiotemporal resolution. It has been primarily applied to dissect signal transductions and is now extending to membrane and protein trafficking (Voss, Klewer, & Wu, 2015).
Engineered PROTAC-CID Systems for Gene Regulation
CID is useful for gene regulation in biomedical research. The development of proteolysis-targeting chimera-based scalable CID platforms allows for inducible gene regulation and editing, with applications in human cells and mice (Ma et al., 2023).
Photocaged-Photocleavable Chemical Dimerizer for Protein Localization
A novel chemical inducer of protein dimerization enables rapid activation and deactivation using light, offering control over protein-protein interactions and cellular events like peroxisome transport and mitotic checkpoint signaling (Aonbangkhen et al., 2018).
Methodological Challenges in Developmental Research
CID provides insights into the alignment of research goals and designs in developmental studies, particularly in the context of the Consortium on Individual Development (Hamaker, Mulder, & van IJzendoorn, 2020).
Solving Cell Biology Problems
CID has resolved numerous issues in cell biology, especially in understanding lipid second messengers and small GTPases. Technical advances in CID have improved specificity and allowed manipulation of multiple systems in one cell (DeRose, Miyamoto, & Inoue, 2013).
Application in Water Use Efficiency and Productivity of Barley
In agriculture, CID, particularly in the form of carbon isotope discrimination, is used as a criterion for improving water use efficiency and productivity in barley under different environmental conditions (Anyia et al., 2007).
De Novo Peptide Sequencing by Tandem Mass Spectrometry
CID plays a critical role in the mass spectrometric analysis of peptides, aiding in the qualitative and quantitative characterization of protein mixtures (Medzihradszky & Chalkley, 2015).
The Community Identification Process in Public Health Research
CID also refers to the community identification process, a qualitative research strategy in public health to collect risk-related behaviors and values for developing education and intervention programs (Tashima, Crain, O'reilly, & Elifson, 1996).
properties
IUPAC Name |
[(1S,2R,3S,4S,6R,7R,8R)-4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-[2-(diethylamino)ethylsulfanyl]acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H47NO4S/c1-8-26(6)17-22(33-23(31)18-34-16-15-29(9-2)10-3)27(7)19(4)11-13-28(20(5)25(26)32)14-12-21(30)24(27)28/h8,19-20,22,24-25,32H,1,9-18H2,2-7H3/t19?,20-,22+,24-,25-,26+,27-,28-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UURAUHCOJAIIRQ-OTIUGTKVSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCSCC(=O)OC1CC(C(C(C23CCC(C1(C2C(=O)CC3)C)C)C)O)(C)C=C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)CCSCC(=O)O[C@@H]1C[C@@]([C@H]([C@@H]([C@@]23CCC([C@@]1([C@@H]2C(=O)CC3)C)C)C)O)(C)C=C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H47NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
64.9 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID56320854 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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